molecular formula C7H8OS2 B1597390 (2-Thienylthio)acetone CAS No. 41444-33-1

(2-Thienylthio)acetone

Cat. No.: B1597390
CAS No.: 41444-33-1
M. Wt: 172.3 g/mol
InChI Key: JMTRCRYNAQUXKM-UHFFFAOYSA-N
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Description

Properties

CAS No.

41444-33-1

Molecular Formula

C7H8OS2

Molecular Weight

172.3 g/mol

IUPAC Name

2-methylsulfanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C7H8OS2/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

JMTRCRYNAQUXKM-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=CC=CS1

Canonical SMILES

CSCC(=O)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Thienylthio)acetone can be synthesized through several methods. One common approach involves the reaction of thiophene with (methylthio)acetyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and efficiency.

Chemical Reactions Analysis

Reduction of the Ketone Group

The ketone group in (2-thienylthio)acetone can undergo reduction to form secondary alcohols. This is exemplified in the reduction of similar thiophene-containing ketones:

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

  • Conditions : Reactions are typically conducted at low temperatures (-5°C to 20°C) to control stereoselectivity.

  • Outcome : Reduction yields the corresponding cis-diol derivative with high enantiomeric excess (up to 99%) when chiral resolution agents are employed .

Cyclization Reactions

Intramolecular cyclization is a key pathway for thiophene-thioether derivatives. For example:

  • Process : Heating this compound derivatives in the presence of acids (e.g., trifluoroacetic anhydride) induces cyclization to form fused thienothiopyran systems .

  • Key Step : The thioether sulfur participates in nucleophilic attack on the carbonyl carbon, forming a six-membered ring.

  • Product : Cyclized structures such as cis-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide are obtained .

Oxidation of the Thioether Group

The thioether moiety can be oxidized to sulfoxides or sulfones under controlled conditions:

  • Reagents : Oxone (potassium peroxymonosulfate) in ethanol/water mixtures .

  • Conditions : Reactions proceed at room temperature over 15–24 hours.

  • Outcome : Sulfone derivatives are formed, which are critical intermediates in pharmaceuticals (e.g., cephalosporin analogs) .

Nucleophilic Substitution at the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, particularly at the 2- and 5-positions:

  • Halogenation : Bromination or iodination occurs rapidly with reagents like t-butyl hypochlorite or sodium iodide in acetone/THF mixtures .

  • Acetylation : Acetyl groups are introduced using acetic anhydride and sulfuric acid, yielding 2-acetylthiophene derivatives .

Reaction Type Reagents/Conditions Product Yield Source
Ketone reductionNaBH₄/MeOH, -5°C to 20°Ccis-diol derivative90–99%
Thioether oxidationOxone, H₂O/EtOH, 24hSulfone85–92%
Thiophene halogenationt-BuOCl, CCl₄, -10°C2-chloro- or 2-iodo-thiophene derivatives95–98%

Hydrolysis and Decarboxylation

In acidic or basic media, ester or malonate derivatives of this compound undergo hydrolysis:

  • Conditions : Catalyzed by hexadecylpyridinium chloride in NaOH (32% aqueous), followed by heating to 40–60°C .

  • Product : Thiophene acetic acid derivatives, isolated via crystallization (HPLC purity >99%) .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
(2-Thienylthio)acetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the chiral resolution of (3S)-3-(2-thienylthio)butyric acid, which is a precursor for the synthesis of dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma . The ability to produce enantiomerically pure compounds enhances the efficacy and safety profiles of drugs.

Anticancer Properties
Research indicates that compounds derived from this compound exhibit potential anticancer properties. A study demonstrated that thienyl derivatives can inhibit the proliferation of cancer cells by targeting specific cellular pathways involved in tumor growth . These findings suggest that this compound could be further explored for developing new anticancer agents.

Organic Synthesis

Synthesis of Polyhydroxyalkanoates
this compound has been used as a building block in the production of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in packaging and biomedical fields. A method involving the use of microorganisms to convert this compound into PHAs has shown promising results, with high yields reported . This application highlights its potential role in sustainable materials science.

Development of Novel Compounds
The compound is also involved in synthesizing various thienyl-containing compounds that possess unique chemical properties. For example, derivatives of this compound have been explored for their antioxidant and anti-inflammatory activities, indicating their potential use in treating chronic diseases associated with oxidative stress .

Table 1: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryIntermediate for dorzolamide synthesis
Anticancer ResearchInhibition of cancer cell proliferation
Organic SynthesisProduction of polyhydroxyalkanoates
Novel Compound DevelopmentAntioxidant and anti-inflammatory agents

Case Study: Synthesis of Dorzolamide

A detailed process for synthesizing dorzolamide involves several steps where this compound acts as a precursor. The process includes chiral resolution techniques to isolate the desired enantiomer, followed by multiple reaction steps to achieve the final pharmaceutical product .

Mechanism of Action

The mechanism of action of (2-Thienylthio)acetone involves its interaction with molecular targets through its thienylthio group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

The following compounds share structural motifs with (2-Thienylthio)acetone, enabling comparative analysis:

Compound Structure Molecular Formula Key Features
This compound CH₃–CO–CH₂–S–C₄H₃S C₇H₈OS₂ Combines thiophene’s aromaticity with a ketone; potential for π-π interactions.
1-(Benzylthio)acetone CH₃–CO–CH₂–S–CH₂C₆H₅ C₁₀H₁₂OS Benzyl group replaces thiophene; increased lipophilicity.
Di-2-thienylglycolic acid methyl ester (C₄H₃S)₂C(OH)COOCH₃ C₁₁H₁₀O₃S₂ Two thienyl groups; ester functionality enhances hydrolytic stability.
2-(Tetradecylthio)acetic acid CH₂(COOH)–S–C₁₄H₂₉ C₁₆H₃₂O₂S Long alkyl chain; carboxylic acid group enables salt formation.
(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid C₉H₇N₂O₃S C₉H₇N₂O₃S Pyridine ring with cyano and keto groups; likely high polarity.
2.2 Physicochemical Properties
  • Long alkyl chains (e.g., 2-(Tetradecylthio)acetic acid) increase hydrophobicity, whereas carboxylic acid groups (e.g., ) improve water solubility.
  • Thermal Stability :

    • Thioether linkages (–S–) generally exhibit lower thermal stability compared to ethers but higher than thioesters. Compounds like Di-2-thienylglycolic acid methyl ester may decompose at elevated temperatures due to ester and thioether bonds .

Biological Activity

(2-Thienylthio)acetone, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its thienyl and thioether functional groups, which contribute to its reactivity and biological interactions. The compound's structure can be represented as follows:

C7H8S2\text{C}_7\text{H}_8\text{S}_2

This molecular formula indicates the presence of sulfur, which is often linked to various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on the antimicrobial effects of acetone extracts from various plants suggests that compounds similar to this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Bacillus cereus1275

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of cellular pathways that lead to increased apoptosis and reduced proliferation.

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µg/mL)Mechanism of Action
MCF-720Induction of apoptosis
PC-325Cell cycle arrest
HeLa30Increased reactive oxygen species (ROS)

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A comparative study on acetone extracts from various plants showed that compounds like this compound can effectively inhibit bacterial growth, supporting its potential as a natural antimicrobial agent .
  • Anticancer Research : In vitro studies have highlighted the efficacy of this compound against multiple cancer cell lines. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential for development into an anticancer drug .
  • Mechanistic Insights : Further investigations into the mechanisms revealed that this compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.